Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate

Description

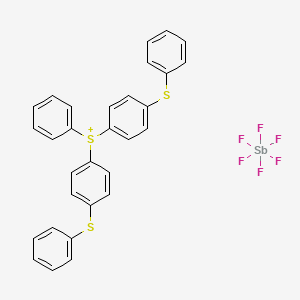

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate (chemical formula: C₂₄H₁₉F₆S₂Sb) is a sulfonium salt with a hexafluoroantimonate (SbF₆⁻) counterion. It is characterized by a central sulfur atom bonded to two phenyl groups and one 4-thiophenoxyphenyl group, forming a triarylsulfonium cation . The compound is typically a white to yellow crystalline powder with a molecular weight of 607.29 g/mol and is commonly used in photochemical applications, such as a photoacid generator (PAG) in UV-curable resins and photoresists . Its structure imparts thermal stability and high reactivity under UV irradiation, making it suitable for industrial lithography processes.

Properties

CAS No. |

101200-60-6 |

|---|---|

Molecular Formula |

C30H23F6S3Sb |

Molecular Weight |

715.5 g/mol |

IUPAC Name |

hexafluoroantimony(1-);phenyl-bis(4-phenylsulfanylphenyl)sulfanium |

InChI |

InChI=1S/C30H23S3.6FH.Sb/c1-4-10-24(11-5-1)31-26-16-20-29(21-17-26)33(28-14-8-3-9-15-28)30-22-18-27(19-23-30)32-25-12-6-2-7-13-25;;;;;;;/h1-23H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

HCDSMHKDMZMRPC-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=C(C=C4)SC5=CC=CC=C5.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate typically involves the condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of phosphorus pentoxide (P2O5) as a dehydration agent and methanesulfonic acid as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The compound can participate in substitution reactions where the sulfonium group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Photocuring of Epoxy Resins

One of the primary applications of phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate is in the photocuring of epoxy resins. As a photo-acid generator, it plays a crucial role in initiating cationic polymerization processes when exposed to UV light. This application is particularly valuable in industries that require rapid curing times and high-performance materials.

Comparative Performance Analysis

| Property | This compound | Other Sulfonium Compounds |

|---|---|---|

| Stability | High | Variable |

| Efficiency as Photo-Acid | Superior | Lower |

| Curing Speed | Fast | Slower |

| Compatibility with Epoxies | Excellent | Limited |

Case Studies

-

Photoinitiated Cationic Polymerization :

A study demonstrated that this compound effectively initiated cationic polymerization in both air and inert atmospheres, highlighting its versatility in various environmental conditions . The research indicated that the polymerization rate was significantly higher compared to other traditional photoinitiators. -

Antimicrobial Properties :

Although primarily used for photocuring, preliminary studies have suggested potential antimicrobial properties related to compounds with similar structures. The presence of thiophenyl groups may enhance biological activity, warranting further investigation into its use in biomedical applications . -

Electroactive Materials :

Research has explored the incorporation of this compound into electroactive polymer systems. The compound's ability to facilitate charge transfer processes makes it a candidate for advanced electronic materials .

Mechanism of Action

The mechanism of action of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate involves the generation of reactive species upon exposure to light. These reactive species initiate the polymerization of epoxy resins, leading to the formation of cross-linked polymer networks. The molecular targets and pathways involved include the activation of the sulfonium group and subsequent propagation of the polymerization reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonium and iodonium salts with hexafluoroantimonate counterions are widely utilized in photoinitiation systems. Below is a detailed comparison of Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate with structurally related compounds:

Structural and Functional Comparisons

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., Thiophenoxy): The thiophenoxy group in this compound enhances electron deficiency at the sulfur center, accelerating photolysis and acid generation compared to alkyloxy-substituted analogs .

- Alkoxy Chains (e.g., Octyloxy): Long alkoxy chains improve solubility in nonpolar solvents, critical for homogeneous resin formulations .

Performance in Photolithography

- Reactivity: Iodonium salts (e.g., p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate) generally exhibit faster photodecomposition than sulfonium salts but may generate weaker acids .

- Thermal Stability: this compound outperforms hydroxyphenyl-substituted derivatives (e.g., Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate), which degrade at lower temperatures due to hydroxyl group instability .

Biological Activity

Phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate, also referred to as diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate, is a sulfonium salt with notable applications in photopolymerization and as a potential catalyst in various chemical reactions. This article delves into its biological activity, including cytotoxicity, mutagenicity, and other relevant toxicological data.

- Molecular Formula : CHFSSb

- Molecular Weight : 607.29 g/mol

- Density : 1.4 g/cm³

- Melting Point : 118-119 °C

- Flash Point : 145 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in terms of its cytotoxic effects and potential mutagenicity.

Cytotoxicity Studies

- Acute Oral Toxicity : In studies conducted on Wistar rats, the compound exhibited very low acute oral toxicity with an LD50 greater than 5000 mg/kg. No significant clinical signs of toxicity were observed during the observation period, indicating a low risk at this dosage level .

- Dermal Toxicity : Similar findings were reported for dermal exposure, where no significant adverse effects were noted even at higher doses. However, slight increases in serum alkaline phosphatase (ALP) levels were recorded in some test groups .

- Cytotoxic Effects on Cell Lines : Preliminary cytotoxicity tests indicated that the compound was cytotoxic at concentrations above 333 µg/plate in bacterial assays (with and without metabolic activation). This suggests that while it may be safe at low concentrations, caution is warranted at higher levels .

Mutagenicity Assessment

- Ames Test : The compound was found to be mutagenic in various strains of Salmonella (TA98, TA100, TA1535), showing positive dose-related increases in revertant colonies at low doses (3-100 µL/plate). This indicates that the compound has the potential to cause genetic mutations under certain conditions .

- Micronucleus Assay : In a micronucleus assay performed on Swiss mice, the compound did not induce an increase in micronucleated polychromatic erythrocytes at a single oral dose of 1000 mg/kg. This suggests that it may not pose a significant mutagenic risk at this level .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Photoinitiation in Polymer Chemistry : The compound's ability to generate free radicals upon UV exposure makes it effective for photoinitiation processes in polymer chemistry. This has implications for its use in medical devices and dental materials where biocompatibility is crucial .

- Environmental Impact Studies : Research has indicated that while the compound is effective as a photoinitiator and catalyst, its environmental persistence and potential toxicity warrant further investigation to assess long-term ecological risks .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diphenyliodonium hexafluoroantimonate | CHFI | High reactivity as a photoinitiator; used in dental materials |

| Triarylsulfonium hexafluoroantimonate | CHFS | Exhibits similar photoinitiating properties; reactivity varies with substituents |

| Benzoin methyl ether | CHO | Classic photoinitiator; less reactive than sulfonium salts |

Q & A

Q. What are the primary synthetic routes for phenyldi(4-thiophenoxyphenyl)sulfonium hexafluoroantimonate, and how is purity validated?

The compound is synthesized via nucleophilic substitution reactions, where diaryl sulfides react with aryl halides in the presence of a silver hexafluoroantimonate catalyst. Post-synthesis purification involves recrystallization from aprotic solvents like dichloromethane or acetonitrile. Purity is validated using high-performance liquid chromatography (HPLC) (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How does this compound function as a cationic photoinitiator in UV-curable epoxy systems?

Upon UV irradiation, the sulfonium salt undergoes heterolytic cleavage, generating strong Brønsted acids (e.g., HSbF₆) that initiate cationic polymerization of epoxy monomers. The efficiency of acid generation depends on the UV wavelength (typically 254–365 nm) and the presence of sensitizers. Real-time Fourier-transform infrared spectroscopy (RT-FTIR) is used to monitor epoxy conversion rates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to genotoxicity concerns (positive reverse mutation test), researchers must use fume hoods, nitrile gloves, and closed systems to minimize exposure. Occupational exposure limits (OELs) are set at 0.5 mg/m³ (OSHA PEL). Waste disposal should follow protocols for heavy metals (antimony) and fluorinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data (positive Ames test vs. negative micronucleus assay)?

The positive reverse mutation test (Ames test) suggests potential DNA damage under metabolic activation, while the negative micronucleus result indicates no chromosomal aberrations. This discrepancy may arise from differences in metabolic pathways or dose thresholds. Researchers should conduct supplementary assays, such as comet assays, and evaluate dose-response relationships using in vitro liver S9 fractions to assess metabolic activation effects .

Q. What experimental design optimizes photoinitiator efficiency in thick polymer films (>1 mm)?

For deep curing, combine the sulfonium salt (0.5–2 wt%) with a photosensitizer (e.g., anthracene derivatives) to enhance UV absorption at longer wavelengths (365–405 nm). Use photo-DSC to measure heat flow and determine the optimal irradiation time. Post-cure thermal treatment (80–100°C for 30 min) reduces residual stress and improves crosslinking density .

Q. How do structural modifications (e.g., alkyl chain substitution) impact photolytic activity?

Comparative studies with analogs like (4-decyloxyphenyl)diphenylsulfonium hexafluoroantimonate show that electron-donating substituents (e.g., alkoxy groups) red-shift UV absorption, improving compatibility with visible-light sources. Time-resolved spectroscopy and computational modeling (DFT) can elucidate structure-activity relationships by analyzing charge-transfer transitions and bond dissociation energies .

Q. What analytical methods quantify acid generation efficiency during photolysis?

Acid yield is measured using UV-vis spectroscopy with pH-sensitive dyes (e.g., bromocresol green) or conductometric titration. For in situ monitoring, coupling photo-DSC with FTIR provides real-time data on acid concentration and polymerization kinetics. Calibration curves are established using standard acid solutions .

Methodological Notes

- Synthesis Optimization: Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Curing Kinetics: Adjust UV intensity (mW/cm²) and initiator concentration to balance cure speed and film brittleness.

- Toxicity Mitigation: Implement closed-loop systems for solvent recovery to reduce environmental release of antimony and fluoride ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.